molecular formula C14H16O3 B177023 (E)-tert-Butyl 3-(4-formylphenyl)acrylate CAS No. 144374-53-8

(E)-tert-Butyl 3-(4-formylphenyl)acrylate

Cat. No. B177023
M. Wt: 232.27 g/mol
InChI Key: OFMQCKGSKVARCL-CMDGGOBGSA-N
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Description

“(E)-tert-Butyl 3-(4-formylphenyl)acrylate” is an organic compound that is used as an intermediate in organic synthesis . It is commonly used in the synthesis of various drugs, photosensitizers, and dyes . It can also be used as a flavoring and fragrance ingredient, and due to its aromatic odor, it also has applications in the perfume and fragrance industry .

Scientific Research Applications

Polymer Stabilization

(E)-tert-Butyl 3-(4-formylphenyl)acrylate has been studied for its role as a novel thermal stabilizer for butadiene polymers. Research has shown its effectiveness in stabilizing these polymers under oxygen-free atmospheres. The stabilization mechanism involves trapping polymer radicals by the acrylate group, followed by hydrogen transfer from intramolecular hydrogen-bonded phenolic hydroxyl groups, forming stable phenoxyl radicals. This unique bifunctional mechanism contributes significantly to the thermal stability of butadiene type polymers (Yachigo, Sasaki, Takahashi, Kojima, Takada, & Okita, 1988).

Polymerization Processes

The compound has been integral in the study of polymerization processes. For instance, its derivatives have been utilized in the anionic polymerization of tert-butyl acrylate to create poly(acrylic acid) with narrow molecular weight distributions. This process is significant for producing polymers with desired properties and applications in various fields (Kitano, Fujimoto, & Nagasawa, 1977).

Block Copolymer Synthesis

(E)-tert-Butyl 3-(4-formylphenyl)acrylate has been utilized in the synthesis of block copolymers. For example, atom transfer radical polymerization (ATRP) of tert-butyl acrylate, a derivative of the compound, has been reported for controlled polymerizations. This has implications in the production of low molecular weight polymers with narrow distributions, which can be hydrolyzed to form poly(acrylic acid), a material with numerous industrial applications (Davis and Matyjaszewski, 2000).

Nanomaterials Encapsulation

In the field of nanomaterials, (E)-tert-Butyl 3-(4-formylphenyl)acrylate derivatives have been employed for encapsulating nanosilica by in situ polymerization of monomer adsorbed on particles. This process is crucial for creating encapsulated inorganic resist technology, enhancing the stability and functionality of nanomaterials (Sondi, Fedynyshyn, Sinta, & Matijević, 2000).

Surface Functionalization

The compound has also been explored for surface functionalization purposes. For instance, poly(tert-butyl acrylate), a derivative, has been used to attach to oxidized polyethylene films, which are then hydrolyzed to form poly(acrylic acid) grafts. This method has shown effectiveness in creating functional grafts on polyethylene, enhancing its chemical properties for various applications (Bergbreiter, Franchina, & Kabza, 1999).

properties

IUPAC Name

tert-butyl (E)-3-(4-formylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-10H,1-3H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMQCKGSKVARCL-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-tert-Butyl 3-(4-formylphenyl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Maji, O Singh, S Singh, A Mohanty… - European Journal of …, 2020 - Wiley Online Library
A series of new unsymmetrical (XYC –1 type) palladacycles (C1–C4) were designed and synthesized with simple anchoring ligands L 1–4 H (L 1 H = 2‐((2‐(4‐methoxybenzylidene)‐1‐…
F Thaler, M Varasi, A Colombo, R Boggio… - …, 2010 - Wiley Online Library
A series of amidopropenyl hydroxamic acid derivatives were prepared as novel inhibitors of human histone deacetylases (HDACs). Several compounds showed potency at <100 nM in …
L Chen, R Petrelli, G Gao, DJ Wilson… - Bioorganic & medicinal …, 2010 - Elsevier
Small molecules that act on multiple biological targets have been proposed to combat the drug resistance commonly observed for cancer chemotherapy. By combining the structural …
Number of citations: 44 www.sciencedirect.com
HJ Xu, YQ Zhao, XF Zhou - The Journal of Organic Chemistry, 2011 - ACS Publications
An efficient Pd-catalyzed Heck reaction of aryl chlorides with olefins under mild conditions is described. High yields of products were achieved with n-Bu 4 N + OAc – as base. …
Number of citations: 128 pubs.acs.org
VP Raju, GM Reddy, V Ravindra… - Synthetic …, 2009 - Taylor & Francis
Five related substances (impurities) were detected in lacidipine bulk drug substance by a simple high-performance liquid chromatographic method (HPLC) and were identified by liquid …
Number of citations: 4 www.tandfonline.com

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